molecular formula C18H24N2O B2771480 N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 1797083-65-8

N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2771480
CAS RN: 1797083-65-8
M. Wt: 284.403
InChI Key: KOVCNGVLLXXZMS-UHFFFAOYSA-N
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Description

“N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a phenyl group attached to it . It also has a cyclohexene ring, which is a six-membered ring with one double bond, and a carboxamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the attachment of the phenyl group, and the formation of the cyclohexene ring. The carboxamide group could be introduced in the final step through a reaction with an appropriate carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The pyrrolidine ring and the phenyl group would contribute to the compound’s polarity, while the cyclohexene ring would add some degree of unsaturation .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The double bond in the cyclohexene ring could participate in addition reactions, while the carboxamide group could be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Radioactive Metabolites in PET Studies

Compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide have been utilized in the development of radioactive metabolites for positron emission tomography (PET) studies. For instance, WAY-100635 and its metabolites, labeled with carbon-11, have shown promise in PET imaging to study 5-HT1A receptors in the human brain. These studies are crucial for understanding receptor-binding parameters and the kinetics of radioactivity uptake in the brain, which can inform neuropharmacological research and the development of novel therapeutic agents (Osman et al., 1996).

Metabolism and Pharmacokinetics

Research on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into the metabolism and pharmacokinetics of novel therapeutic agents. These studies are fundamental in drug development, offering information on drug disposition, metabolic pathways, and the identification of metabolites through methods like high-performance liquid chromatography-mass spectrometry. Understanding the metabolism and excretion of these compounds can guide the safe and effective use of related drugs in treating conditions such as insomnia (Renzulli et al., 2011).

Repellent Efficacy

Compounds with structural similarities to N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide have been explored for their repellent efficacy against arthropods. For example, SS220, a chiral piperidine analog, has been compared with Deet and Bayrepel in laboratory assays against mosquitoes, demonstrating its potential as an effective repellent. Such research contributes to the development of new and effective repellents for protection against arthropod disease vectors (Klun et al., 2003).

Novel Uremic Toxins

The study of N-methyl-2-pyridone-5-carboxamide (2PY) provides an example of investigating novel uremic toxins. Understanding the role of such compounds in chronic renal failure (CRF) patients and their impact on physiological processes, such as the inhibition of poly(ADP-ribose) polymerase (PARP-1), can inform the management of CRF and related conditions. Research in this area highlights the potential systemic effects of related compounds and the importance of monitoring their levels in patients with kidney dysfunction (Rutkowski et al., 2003).

Safety and Hazards

As with any chemical compound, handling “N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of “N-((1-phenylpyrrolidin-2-yl)methyl)cyclohex-3-enecarboxamide” could potentially lead to new insights in various fields, including organic chemistry, medicinal chemistry, and drug discovery .

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(15-8-3-1-4-9-15)19-14-17-12-7-13-20(17)16-10-5-2-6-11-16/h1-3,5-6,10-11,15,17H,4,7-9,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVCNGVLLXXZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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